Mepronil

Catalog No.
S534990
CAS No.
55814-41-0
M.F
C17H19NO2
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mepronil

CAS Number

55814-41-0

Product Name

Mepronil

IUPAC Name

2-methyl-N-(3-propan-2-yloxyphenyl)benzamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C17H19NO2/c1-12(2)20-15-9-6-8-14(11-15)18-17(19)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,18,19)

InChI Key

BCTQJXQXJVLSIG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC(C)C

Solubility

Soluble in DMSO

Synonyms

Mepronil; Basitac; KCO-1; KCO 1; KCO1; B1-2459; B1 2459; B12495

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC(C)C

Description

The exact mass of the compound Mepronil is 269.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

Understanding how Mepronil works at the cellular level is crucial for developing strategies to combat fungal resistance. Research has shown that Mepronil disrupts the biosynthesis of essential amino acids in fungi by inhibiting the enzyme acylalanine synthetase. This enzyme plays a vital role in protein synthesis, and its inhibition ultimately leads to stunted fungal growth and death [1].

Source

Sholberg, P. L., & Haag, P. D. (1993). Drug and pesticide resistance in fungi. Molecular Genetics of Drug Resistance, 77.

Development of Resistance

The widespread use of fungicides, including Mepronil, can lead to the development of resistance in fungal populations. Scientific research plays a key role in monitoring and understanding these resistance mechanisms. Studies have identified specific mutations in the target enzyme, acylalanine synthetase, that can render fungi less susceptible to Mepronil's effects. This knowledge helps researchers develop strategies to manage resistance, such as rotating fungicides with different modes of action [2].

Source

FRAC (Fungicide Resistance Action Committee).

Mepronil, scientifically known as 3'-isopropoxy-2-methylbenzanilide, is a synthetic fungicide primarily used in agricultural practices to control various fungal diseases. With the chemical formula C17H19NO2 and a molecular weight of 269.34 g/mol, Mepronil exhibits significant antifungal properties, making it valuable in crop protection. Its mechanism of action involves the inhibition of mitochondrial respiration in fungi, leading to their growth inhibition and eventual death .

Mepronil acts as a specific inhibitor of succinate dehydrogenase (SDH), a mitochondrial enzyme crucial in the fungal respiratory chain []. SDH plays a vital role in the electron transport chain, a series of enzyme reactions responsible for energy production in fungal cells. By inhibiting SDH, Mepronil disrupts the fungal cell's ability to generate ATP (adenosine triphosphate), the primary energy currency in cells, ultimately leading to fungal cell death [].

Mepronil is considered moderately toxic []. The LD50 (lethal dose 50%) for rats is reported to be 2250 mg/kg []. Exposure to Mepronil can cause skin and eye irritation []. Prolonged or repeated exposure may pose health risks.

, notably bromination. A simple method for brominating Mepronil involves using a solution of 2% bromine in benzene, which effectively introduces bromine atoms into the compound. This reaction can be utilized for analytical purposes, such as microdetermination through derivatization into halogenated compounds sensitive to electron capture detection .

The primary biological activity of Mepronil is its fungicidal effect. It operates by inhibiting the oxidation of succinate in isolated mitochondria from fungi, disrupting their energy production processes . This mechanism not only affects fungal cells but also demonstrates selectivity towards certain fungal species, making it effective against a broad spectrum of pathogens while minimizing harm to non-target organisms.

Mepronil can be synthesized through several methods, typically involving the reaction of isopropoxy and methylbenzamide derivatives. The specific synthesis pathways may vary based on the desired purity and yield but generally include:

  • Formation of Benzanilide: Starting with an appropriate benzoyl chloride and an amine.
  • Alkylation: Introducing the isopropoxy group through alkylation reactions.
  • Purification: Employing recrystallization or chromatography to achieve the desired compound purity.

These methods ensure that Mepronil retains its efficacy as a fungicide while adhering to safety and environmental regulations.

Mepronil is primarily applied in agriculture as a fungicide to protect crops from fungal infections. Its effectiveness against various pathogens makes it suitable for use on:

  • Fruits
  • Vegetables
  • Ornamental plants

Additionally, due to its specific mode of action, it is often employed in integrated pest management strategies aimed at minimizing chemical usage while maximizing crop yield.

Several compounds share structural or functional similarities with Mepronil. Below is a comparison highlighting their unique features:

Compound NameChemical StructurePrimary UseUnique Feature
BenzamideC7H7NOSolvent/IntermediateParent structure for many derivatives
ProchlorazC14H14ClN3O2FungicideBroad-spectrum activity
FludioxonilC12H10F2N2O3FungicideStrong activity against ascomycetes
ChlorothalonilC8Cl4N2FungicideMulti-site action against fungi

Mepronil's unique aspect lies in its specific mechanism targeting mitochondrial respiration, distinguishing it from other fungicides that may act on different biological pathways.

Mepronil was first synthesized and marketed in 1981 by Kumiai Chemical Industries under the trade name Basitac. Its development emerged from efforts to expand the utility of SDHIs beyond the limitations of carboxin, the first commercially successful compound in this class introduced in the 1960s. Unlike carboxin, which primarily served as a seed treatment with narrow activity against basidiomycetes, Mepronil's benzanilide structure—formed by combining 2-methylbenzoic acid with 3-(isopropyloxy)aniline—enabled foliar applications and broader crop protection.

Chemical Classification within SDHI Fungicides

Mepronil belongs to the benzanilide subclass of SDHIs, characterized by a benzamide core linked to an aniline derivative. Its chemical identity is defined as 2-methyl-N-[3-(propan-2-yloxy)phenyl]benzamide (C₁₇H₁₉NO₂), with a molecular weight of 269.34 g/mol.

Key structural features include:

  • A 2-methyl substitution on the benzoyl group, enhancing lipid solubility for improved foliar penetration.
  • An isopropoxy moiety at the meta position of the aniline ring, optimizing binding affinity to the succinate dehydrogenase (SDH) enzyme's ubiquinone site.
Table 1: Comparative Analysis of SDHI Fungicides
CompoundYear IntroducedChemical ClassPrimary Target Pathogens
Carboxin1966OxathiinBasidiomycetes (seed treatments)
Mepronil1981Benzenanilide*Rhizoctonia*, *Puccinia* spp.
Boscalid2003Pyridine-carboxamideBroad-spectrum Ascomycetes

This structural evolution enabled Mepronil to inhibit mitochondrial complex II by binding competitively to the ubiquinone reduction site (Qi), disrupting electron transport and ATP synthesis in fungal cells. Unlike earlier SDHIs, its moderate water solubility (12 mg/L at 20°C) balanced systemic mobility with environmental persistence.

Global Agricultural Significance

Notable applications included:

  • Rice: Foliar sprays at 200-300 g/ha reduced Rhizoctonia solani incidence by 75% in flooded paddies.
  • Potatoes: Seed treatments (0.5-1.0 g/kg tubers) suppressed black scurf (Rhizoctonia solani AG-3) and stem canker.
  • Orchards: Ground applications controlled pear rust (Gymnosporangium fuscum) with minimal phytotoxicity.
Table 2: Mepronil's Target Pathogens and Crops
PathogenDiseasePrimary Crops
*Rhizoctonia solani*Sheath blight, root rotRice, potatoes, vegetables
*Puccinia chrysanthemi*Chrysanthemum rustOrnamentals
*Gymnosporangium fuscum*Pear rustPome fruits

However, the 2010s saw a gradual phase-out in favor of newer SDHIs like fluxapyroxad and pydiflumetofen, which offered broader spectra and lower application rates. By 2024, Mepronil retained registrations only in niche markets, underscoring the dynamic interplay between agrochemical innovation and pathogen resistance.

Primary Synthetic Routes

The formation of Mepronil through benzanilide synthesis involves the coupling of 2-methylbenzoic acid derivatives with 3-isopropoxyaniline [1] [2]. Four distinct reaction pathways have been established for this transformation, each offering specific advantages for different manufacturing contexts.
Direct Amidation Methodology

The direct condensation between 2-methylbenzoic acid and 3-isopropoxyaniline represents the most straightforward synthetic approach [1]. This transformation proceeds through nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the carboxylic acid, requiring elevated temperatures (150-200°C) and acid catalysis [3]. The reaction mechanism involves initial protonation of the carboxylic acid oxygen, followed by nucleophilic addition and subsequent water elimination to form the benzanilide bond [4] [5]. Although this method yields 60-75% conversion, the harsh conditions and extended reaction times limit its industrial attractiveness [3].

Acid Chloride Coupling Protocol

The most industrially viable pathway involves the preparation of 2-methylbenzoyl chloride followed by its reaction with 3-isopropoxyaniline [6] [1]. This methodology leverages the enhanced electrophilicity of the acid chloride functionality, permitting reaction under mild conditions (room temperature to 50°C) [7] [4]. The transformation proceeds via the Schotten-Baumann reaction mechanism, where the aniline nucleophile attacks the carbonyl carbon, displacing chloride and forming the amide bond [4] [5] [8]. This approach consistently delivers yields of 80-90% with superior product purity [7].

The preparation of 2-methylbenzoyl chloride typically employs thionyl chloride or phosphorus trichloride as chlorinating agents [9] [10]. Industrial implementations utilize continuous flow processes with 2-methylbenzoic acid and thionyl chloride at controlled temperatures, achieving quantitative conversion to the acid chloride [11] [12].

Mixed Anhydride Formation

An alternative strategy involves the generation of mixed anhydrides using isobutyl chloroformate and 2-methylbenzoic acid [3]. This intermediate demonstrates enhanced reactivity toward aniline nucleophiles while avoiding the handling challenges associated with acid chlorides [3]. The reaction proceeds at 0°C to room temperature in the presence of triethylamine, yielding 65-80% of the desired benzanilide [3]. Although this method offers improved safety profiles, the requirement for multiple reagents and sequential operations limits its industrial implementation.

Carbodiimide-Mediated Coupling

Modern synthetic approaches employ carbodiimide coupling reagents, particularly the EDC/DMAP/HOBt system [3]. This methodology activates the carboxylic acid through carbodiimide-mediated formation of reactive intermediates, facilitating amide bond formation under mild conditions [3] [13]. The reaction proceeds in acetonitrile at room temperature, delivering yields of 70-85% with excellent functional group tolerance [3]. The 4-dimethylaminopyridine catalyst enhances the reaction rate through acyl transfer mechanisms, while 1-hydroxybenzotriazole suppresses side reactions and improves product selectivity [3].

Mechanistic Considerations

The benzanilide formation mechanism involves several critical steps that influence reaction efficiency and product selectivity [14]. Initial nucleophilic attack by the aniline nitrogen generates a tetrahedral intermediate, which subsequently eliminates the leaving group (water, chloride, or activated ester) to form the amide bond [4] [5]. The reaction rate depends on the electrophilicity of the carbonyl carbon and the nucleophilicity of the aniline nitrogen [3].

Electron-withdrawing substituents on the aromatic ring enhance aniline nucleophilicity, while electron-donating groups reduce reactivity [15] [3]. The isopropoxy substituent in 3-isopropoxyaniline provides moderate electron donation, requiring optimized reaction conditions to achieve satisfactory conversion rates [16] .

Optimization of Synthetic Protocols

Temperature and Solvent Effects

Systematic optimization studies have established optimal reaction parameters for each synthetic pathway [3] [13]. For acid chloride coupling reactions, temperatures between 20-50°C provide the optimal balance between reaction rate and side product formation [4] [5]. Higher temperatures accelerate the transformation but increase the likelihood of decomposition and oligomerization reactions [18].

Solvent selection critically influences reaction outcomes [13]. Dichloromethane and acetonitrile emerge as preferred media for acid chloride couplings, providing adequate solubility for both reactants while maintaining chemical stability [3] [5]. Tetrahydrofuran offers superior solubility for electron-rich anilines but requires careful moisture exclusion to prevent hydrolysis .

Catalyst Systems and Reaction Kinetics

Carbodiimide-mediated reactions benefit from optimized catalyst combinations [3] [20]. The EDC/DMAP system demonstrates superior performance when employed with catalytic quantities of 1-hydroxybenzotriazole (10 mol%) [3]. This combination minimizes competitive reactions and enhances amide formation selectivity [13].

Kinetic studies reveal that amidation reactions follow second-order kinetics, with rate constants dependent on substrate structure and reaction conditions [21]. The presence of electron-withdrawing groups accelerates the reaction, while steric hindrance around the reaction center reduces conversion rates [3].

Purification and Isolation Strategies

Product isolation represents a critical aspect of synthetic optimization [22]. Crystallization from appropriate solvent systems provides the most economical purification method for industrial applications [4] [5]. Ethanol and ethanol-water mixtures effectively remove impurities while maintaining high product recovery [23].

Advanced purification techniques, including column chromatography and recrystallization, achieve purities exceeding 95% but increase processing costs [24]. Industrial implementations often employ acid-base extraction protocols to remove unreacted starting materials and byproducts [4].

Industrial-Scale Manufacturing Challenges

Process Scalability and Heat Management

The transition from laboratory to industrial scale introduces significant engineering challenges [25] [18]. Exothermic amidation reactions require sophisticated heat management systems to maintain optimal reaction temperatures [21]. Industrial reactors incorporate advanced heat exchanger designs with continuous temperature monitoring to prevent thermal runaway conditions [12].

Mixing efficiency becomes increasingly critical at larger scales, as inadequate agitation leads to concentration gradients and reduced conversion rates [18] [26]. Computational fluid dynamics modeling guides the design of optimized impeller systems and reactor geometries [18].

Equipment Corrosion and Material Selection

The corrosive nature of acid chlorides and basic reaction conditions necessitates careful material selection for industrial equipment [28]. Glass-lined reactors and corrosion-resistant alloys provide adequate chemical resistance but increase capital investment requirements [29]. Protective coating systems offer cost-effective alternatives for selected applications [28].

Regular equipment inspection and maintenance protocols prevent catastrophic failures and ensure consistent product quality [30]. Automated monitoring systems provide real-time assessment of equipment condition and process parameters [27].

Quality Control and Analytical Monitoring

Maintaining consistent product quality across industrial scales requires comprehensive analytical protocols [24] [26]. High-performance liquid chromatography and gas chromatography provide quantitative analysis of product purity and impurity profiles [33] [24]. Nuclear magnetic resonance spectroscopy enables structural confirmation and detection of synthetic byproducts [24].

Process analytical technology implementations allow real-time monitoring of reaction progress and product formation [27] [34]. These systems enable rapid response to process deviations and maintain optimal manufacturing conditions [35].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Exact Mass

269.1416

LogP

3.66 (LogP)

Appearance

Solid powder

Melting Point

92.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QJK1MXY8DW

GHS Hazard Statements

Not Classified

Vapor Pressure

4.20e-07 mmHg

Other CAS

55814-41-0

Wikipedia

Mepronil

Use Classification

Agrochemicals -> Fungicides
Fungicides

Dates

Last modified: 08-15-2023
1: Matsumoto K, Hosokawa M, Kuroda K, Endo G. Toxicity of agricultural chemicals in Daphnia magna. Osaka City Med J. 2009 Dec;55(2):89-97. PubMed PMID: 20088408.
2: Tanabe A, Kawata K. Daily variation of pesticides in surface water of a small river flowing through paddy field area. Bull Environ Contam Toxicol. 2009 Jun;82(6):705-10. doi: 10.1007/s00128-009-9695-7. Epub 2009 Mar 17. PubMed PMID: 19290454.
3: He Y, Lee HK. Continuous flow microextraction combined with high-performance liquid chromatography for the analysis of pesticides in natural waters. J Chromatogr A. 2006 Jul 28;1122(1-2):7-12. Epub 2006 May 22. PubMed PMID: 16716335.
4: Arao T, Asakura M, Suzuki Y, Tamura K, Okamoto A, Inubushi H, Miki M. Bioassay of various pesticides by microcalorimetry measuring the metabolic heat of yeast. Environ Sci. 2004;11(6):303-12. PubMed PMID: 15750576.

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